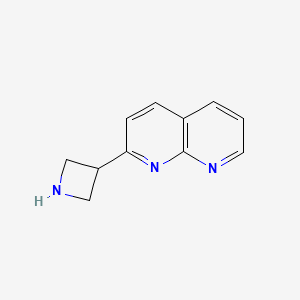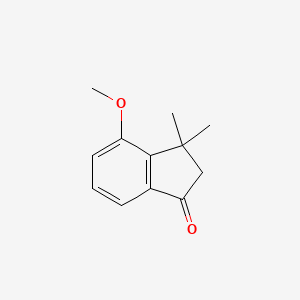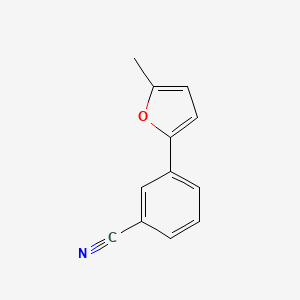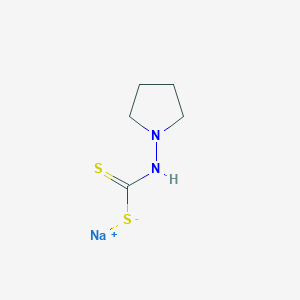
3-Chloro-3-(4-methylphenoxy)-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(p-tolyloxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It belongs to the class of diazirines, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of a chloro group and a p-tolyloxy group attached to the diazirine ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of 3-Chloro-3-(p-tolyloxy)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyloxybenzene with chloroform and a base, followed by the introduction of diazirine functionality through a series of steps involving chlorination and cyclization. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Chloro-3-(p-tolyloxy)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-3-(p-tolyloxy)-3H-diazirine has several scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Industry: The compound is used in the synthesis of various organic materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(p-tolyloxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making the compound useful in photoaffinity labeling and other photochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
3-Chloro-3-(p-tolyloxy)-3H-diazirine can be compared with other diazirine compounds, such as:
- 3-Chloro-3-(m-tolyloxy)-3H-diazirine
- 3-Chloro-3-(o-tolyloxy)-3H-diazirine
- 3-Chloro-3-(phenoxy)-3H-diazirine
These compounds share similar structural features but differ in the position of the substituents on the aromatic ring. The unique combination of the chloro and p-tolyloxy groups in 3-Chloro-3-(p-tolyloxy)-3H-diazirine provides distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
307514-61-0 |
|---|---|
Fórmula molecular |
C8H7ClN2O |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
3-chloro-3-(4-methylphenoxy)diazirine |
InChI |
InChI=1S/C8H7ClN2O/c1-6-2-4-7(5-3-6)12-8(9)10-11-8/h2-5H,1H3 |
Clave InChI |
ZPPJRYHPJGDUEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2(N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)



